molecular formula C15H13Cl2NO B5770338 2,3-dichloro-N-(2-ethylphenyl)benzamide

2,3-dichloro-N-(2-ethylphenyl)benzamide

Cat. No.: B5770338
M. Wt: 294.2 g/mol
InChI Key: ZKXFHIPYBLCRFL-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(2-ethylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group substituted with chlorine atoms at the 2- and 3-positions and an N-linked 2-ethylphenyl group. Benzamides are widely studied for their roles in agrochemicals, pharmaceuticals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

2,3-dichloro-N-(2-ethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-2-10-6-3-4-9-13(10)18-15(19)11-7-5-8-12(16)14(11)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXFHIPYBLCRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(2-ethylphenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-ethylphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, toluene), bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,3-dichloro-N-(2-ethylphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(2-ethylphenyl)benzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Features

Table 1: Substituent Comparison of Selected Benzamide Derivatives
Compound Name Benzamide Substituents Aniline Substituents Molecular Formula Key Structural Notes
2,3-Dichloro-N-(2-ethylphenyl)benzamide 2,3-Cl₂ 2-Ethyl C₁₅H₁₃Cl₂NO Ethyl group introduces steric bulk
2-Chloro-N-(2,6-dichlorophenyl)benzamide 2-Cl 2,6-Cl₂ C₁₃H₈Cl₃NO Trans amide conformation
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2-F 2,3-F₂ C₁₃H₈F₃NO Fluorine enhances electronegativity
2,3-Dichloro-N-(3-nitrophenyl)benzamide 2,3-Cl₂ 3-NO₂ C₁₃H₈Cl₂N₂O₃ Nitro group increases polarity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide None 3,4-(OCH₃)₂ on ethyl group C₁₈H₂₁NO₃ Methoxy groups improve solubility

Key Observations :

  • Chlorine vs.
  • Fluorine and Nitro Substituents : Fluorinated analogs (e.g., ) exhibit strong hydrogen-bonding capabilities due to F's electronegativity, whereas nitro groups () increase molecular polarity and reactivity.

Physical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Refractive Index
2,3-Dichloro-N-(3-nitrophenyl)benzamide Not reported 388.9 1.524 1.68
2-Chloro-N-(2,6-dichlorophenyl)benzamide Not reported Not reported Not reported Not reported
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported Not reported Not reported Not reported

Notes:

  • The nitro-substituted analog () has a high boiling point (388.9°C) and density (1.524 g/cm³), attributed to strong intermolecular interactions .

Crystallographic and Conformational Analysis

  • Trans Amide Conformation : Observed in 2-chloro-N-(2,6-dichlorophenyl)benzamide and related compounds, with N–H and C=O bonds in trans configuration, stabilizing crystal packing via hydrogen bonding .
  • SHELX Software : Widely used for structure determination (e.g., ), ensuring accurate bond parameter measurements .

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